molecular formula C12H10N2O2 B12882089 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile

3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile

Cat. No.: B12882089
M. Wt: 214.22 g/mol
InChI Key: KBUIJBPSWUXDGU-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile is a heterocyclic compound that features an isoxazole ring substituted with a 4-ethoxyphenyl group and a carbonitrile group. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives . The reaction conditions often include the use of a base to generate the nitrile oxide in situ from a hydroximoyl chloride precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Metal-free synthetic routes are also explored to avoid the drawbacks associated with metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation using reagents like bromine or chlorination agents.

Major Products Formed

    Oxidation: Formation of isoxazole-4-carboxylic acid derivatives.

    Reduction: Formation of 3-(4-ethoxyphenyl)isoxazole-4-amine.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The isoxazole ring and the carbonitrile group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)isoxazole-4-carbonitrile
  • 3-(4-Chlorophenyl)isoxazole-4-carbonitrile
  • 3-(4-Methylphenyl)isoxazole-4-carbonitrile

Uniqueness

3-(4-Ethoxyphenyl)isoxazole-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1,2-oxazole-4-carbonitrile

InChI

InChI=1S/C12H10N2O2/c1-2-15-11-5-3-9(4-6-11)12-10(7-13)8-16-14-12/h3-6,8H,2H2,1H3

InChI Key

KBUIJBPSWUXDGU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC=C2C#N

Origin of Product

United States

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